molecular formula C27H28N4O5S B2851080 N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-41-3

N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2851080
CAS No.: 689771-41-3
M. Wt: 520.6
InChI Key: LTMRRATUGDENAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone derivative featuring a sulfanyl-acetamide linker and a furan-2-ylmethyl terminal group. Its core structure includes a 3,4-dihydroquinazolin-4-one scaffold substituted with a 4-methoxyphenylmethyl group at position 3 and a morpholine ring at position 4. The sulfanyl bridge connects the quinazolinone core to the acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h2-9,12,15H,10-11,13-14,16-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMRRATUGDENAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Quinazolinone-Based Analogues

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) Core structure: Similar quinazolinone scaffold with a 4-chlorophenyl substitution at position 3. Key differences: Replaces the morpholine and 4-methoxyphenylmethyl groups with a 4-chlorophenyl and 4-sulfamoylphenyl group, respectively.
  • 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5)

    • Core structure : Fluorophenylmethyl substitution at position 3 and an oxolane (tetrahydrofuran) group.
    • Key differences : The oxolane group may confer greater metabolic stability compared to the furan-2-ylmethyl group due to reduced aromaticity .

Morpholine-Containing Analogues

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Core structure: Features a 2-oxomorpholine ring with acetyl and dimethyl substitutions. Key differences: Lacks the quinazolinone core but shares the acetamide-morpholine linkage. The acetyl group may increase electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound 4-MeOPh-CH2, Morpholine, Furan ~550 (estimated) 2.8 <0.1 (predicted)
CAS 477329-16-1 4-ClPh, 4-SO2NH2Ph 485.92 1.5 1.2 (reported)
CAS 871493-35-5 4-FPh-CH2, Oxolane 471.50 2.1 0.8 (predicted)
2-(4-Acetyl-...acetamide Acetyl, 4-iPrPh 347.41 3.0 0.05 (reported)

*LogP values calculated using ChemDraw (estimates for target compound).

Pharmacological Potential

  • Antifungal activity: Chromone-thiazolidinone hybrids () exhibit antifungal properties, suggesting the target compound’s quinazolinone-morpholine scaffold may similarly target fungal enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.